Product packaging for Diethyl sec-butylethylmalonate(Cat. No.:CAS No. 76-71-1)

Diethyl sec-butylethylmalonate

Cat. No.: B1582959
CAS No.: 76-71-1
M. Wt: 244.33 g/mol
InChI Key: WZFGIKMWBJCRBU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Malonic Ester Synthesis

The malonic ester synthesis is a significant reaction in organic chemistry that utilizes diethyl malonate or similar malonic acid esters for the creation of substituted acetic acids. wikipedia.org The origins of this synthesis can be traced back to the 19th century, with the first preparation of malonic acid itself in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org The synthesis provides a reliable method for alkylating the alpha-carbon (the carbon adjacent to both carbonyl groups) of the malonic ester. wikipedia.orgchemistrylearner.com

The core of the synthesis involves the deprotonation of the acidic methylene (B1212753) group of a malonic ester to form a stable enolate, which then acts as a nucleophile to attack an alkyl halide. chemistrylearner.commasterorganicchemistry.com This alkylation step can be repeated to introduce a second, different alkyl group. wikipedia.org Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields a carboxylic acid with one or two new alkyl substituents at the alpha-carbon. chemistrylearner.commasterorganicchemistry.com

A significant application of malonic ester synthesis emerged in the early 20th century with the synthesis of barbiturates. libretexts.org In 1904, the German chemical company Bayer introduced barbital (B3395916) (Veronal) as a treatment for insomnia, marking an early success in medicinal chemistry. libretexts.org The synthesis of barbiturates involves the reaction of a disubstituted malonic ester with urea (B33335). libretexts.orgwikipedia.org Over the years, more than 2,500 different barbiturate (B1230296) analogs have been synthesized, many of which have been used as anesthetics, anticonvulsants, and sedatives. libretexts.org

Structural Classification and Significance of Diethyl sec-Butylethylmalonate as a Diester Derivative

This compound is classified as a disubstituted diethyl ester of malonic acid. wikipedia.org The central feature of its structure is the malonate core, which is a propanedioate ester. ontosight.ai In this specific molecule, the central alpha-carbon of the malonate is bonded to both a sec-butyl group and an ethyl group. The two carboxyl groups of the malonic acid are esterified with ethanol (B145695), forming diethyl esters. wikipedia.org

The general structure of a malonic ester consists of a methylene group flanked by two carbonyl groups, which makes the protons on the methylene group particularly acidic and easily removed by a moderately strong base. wikipedia.orgresearchgate.net In the case of this compound, this acidic proton has been replaced by alkyl groups.

The significance of this compound lies in its role as an intermediate in organic synthesis. For instance, it has been used in the preparation of dl-isoleucine. orgsyn.org The presence of two different alkyl groups (sec-butyl and ethyl) on the alpha-carbon makes it a chiral center, leading to the possibility of stereoisomers.

Chemical Properties of this compound

PropertyValue
CAS Number 76-71-1 aksci.comalfa-chemistry.com
Molecular Formula C13H24O4 aksci.comalfa-chemistry.com
Molecular Weight 244.33 g/mol aksci.comalfa-chemistry.com
Density 0.975 g/cm³ alfa-chemistry.com
LogP 2.55510 chem960.com
PSA (Polar Surface Area) 52.60 Ų chem960.com

Overview of Contemporary Research Paradigms for Malonic Acid Derivatives

Modern research continues to explore the versatility of malonic acid and its derivatives. researchgate.net A key area of focus is the development of new, more efficient, and environmentally friendly synthetic methodologies. This includes the use of malonic acid derivatives as pro-nucleophiles in decarboxylative processes, which are considered greener alternatives for creating enolate equivalents. researchgate.net

Recent advancements include the use of silver-catalyzed decarboxylative fluorination of malonic acid derivatives to produce either gem-difluoroalkanes or α-fluorocarboxylic acids, with the outcome determined by the choice of base and solvent. acs.orgresearchgate.net This method is valued for its use of readily available starting materials and good functional group compatibility. acs.orgresearchgate.net

Electrochemical methods are also being investigated for the oxidative decarboxylation of disubstituted malonic acids, providing a novel route to synthesize ketones and ketals. acs.org Furthermore, research into the biological applications of malonic acid derivatives is ongoing, with some compounds being explored as potential enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals. ontosight.ai For instance, new series of malonic acid-based hydrazide derivatives and their metal complexes have been synthesized and evaluated for their antioxidant, antibacterial, and antifungal activities. benthamdirect.com

Scope and Objectives of Current Academic Inquiry into this compound Chemistry

Current academic inquiry into this compound primarily focuses on its application as a synthetic intermediate. Research often involves the optimization of its synthesis and its use in the preparation of more complex molecules. For example, methods for the alkylation of malonic esters to produce compounds like this compound continue to be refined, with a focus on improving yields and reaction conditions. google.com

One documented application is in the synthesis of dl-isoleucine, where this compound is a key intermediate that undergoes saponification and subsequent reactions to yield the target amino acid. orgsyn.org The synthesis of karanal, an organic compound, also involves the alkylation of a malonate to form an intermediate, 2-methyl-2-sec-butyl-diethyl malonate. google.com

The objectives of such research often include the development of efficient synthetic routes to valuable target molecules, the exploration of the reactivity of substituted malonates, and the investigation of the stereochemical outcomes of reactions involving chiral malonate derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B1582959 Diethyl sec-butylethylmalonate CAS No. 76-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-butan-2-yl-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O4/c1-6-10(5)13(7-2,11(14)16-8-3)12(15)17-9-4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGIKMWBJCRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018954
Record name Diethyl sec-butylethylmalonate
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76-71-1
Record name 1,3-Diethyl 2-ethyl-2-(1-methylpropyl)propanedioate
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Record name Diethyl sec-butylethylmalonate
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Record name Diethyl sec-butylethylmalonate
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Synthetic Pathways to Diethyl Sec Butylethylmalonate

Alkylation of Diethyl Malonate: Foundational Methodologies

The malonic ester synthesis provides a versatile pathway to produce substituted carboxylic acids. libretexts.orglibretexts.org For diethyl sec-butylethylmalonate, the synthesis involves a two-step alkylation of the starting material, diethyl malonate. wikipedia.orglibretexts.org

Monoalkylation with sec-Butyl Halides

The initial step in the synthesis is the deprotonation of diethyl malonate to form a resonance-stabilized enolate. libretexts.org This is typically achieved using a base such as sodium ethoxide in an ethanol (B145695) solvent. libretexts.orgpressbooks.pub The pKa of diethyl malonate is approximately 13, making it sufficiently acidic to be deprotonated by an alkoxide base. libretexts.orgpressbooks.pub The resulting enolate is a potent nucleophile. masterorganicchemistry.com

This nucleophilic enolate then undergoes an S_N2 reaction with a sec-butyl halide, such as sec-butyl bromide, to form diethyl sec-butylmalonate. google.com The choice of a primary or secondary alkyl halide is crucial as tertiary halides are prone to elimination reactions. pressbooks.puborganicchemistrytutor.com

Subsequent Alkylation with Ethyl Halides

The monoalkylated product, diethyl sec-butylmalonate, still possesses one acidic α-hydrogen. libretexts.org This allows for a second deprotonation and alkylation sequence. wikipedia.orgorganicchemistrytutor.com The monoalkylated ester is treated again with a base like sodium ethoxide to generate a new enolate. organicchemistrytutor.com

Strategic Considerations for Alkyl Halide Selection in Di-alkylation

The success of the sequential di-alkylation in malonic ester synthesis hinges on several strategic factors related to the alkyl halides. The reaction proceeds via an S_N2 mechanism, meaning the structure of the alkyl halide significantly impacts the reaction rate and yield. organicchemistrytutor.comchadsprep.com

Key considerations for alkyl halide selection include:

Steric Hindrance: Primary and methyl halides are the most reactive in S_N2 reactions. Secondary halides, like sec-butyl bromide, react more slowly due to increased steric hindrance around the reaction center. Tertiary halides are generally unsuitable as they lead to elimination products. organicchemistrytutor.compressbooks.pub

Leaving Group Ability: The efficiency of the S_N2 reaction is also dependent on the leaving group. Good leaving groups are weak bases. Therefore, the reactivity order for halides is I⁻ > Br⁻ > Cl⁻. chadsprep.com

Order of Addition: In a di-alkylation with two different alkyl groups, the order of their introduction can be important. It is often strategic to introduce the more sterically hindered alkyl group first.

Table 1: Reactivity of Alkyl Halides in S_N2 Reactions
Alkyl Halide TypeRelative ReactivitySuitability for Malonic Ester Synthesis
MethylHighestExcellent
PrimaryHighExcellent
SecondaryModerateGood, but slower reaction rates
TertiaryVery LowUnsuitable (Elimination predominates)

This table provides a generalized overview of alkyl halide reactivity in S_N2 reactions, which is central to the malonic ester synthesis.

Variations and Optimized Protocols in Malonic Ester Synthesis

To improve yields and reaction rates, various modifications to the traditional malonic ester synthesis protocol have been developed. These optimizations focus on the choice of solvent systems and the base used for enolate formation.

Role of Base Selection and Enolate Formation

The choice of base is fundamental to the malonic ester synthesis as it governs the formation of the crucial enolate intermediate. organicchemistrytutor.com

Sodium Ethoxide (NaOEt): This is the traditional and most common base used, especially when the starting material is diethyl malonate. libretexts.orgpressbooks.pub Using an alkoxide that matches the ester group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction. libretexts.orgwikipedia.org Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate effectively. stackexchange.comechemi.com The reaction is typically performed in absolute ethanol. chemistnotes.comorgsyn.org

Sodium Hydride (NaH): Sodium hydride is a stronger, non-nucleophilic base that can be used to irreversibly deprotonate the malonic ester. google.compearson.com It is often used in polar aprotic solvents like DMF or THF. ulb.ac.beresearchgate.net The use of NaH drives the enolate formation to completion, which can be advantageous. echemi.com A patent for the synthesis of this compound describes using sodium hydride in benzene (B151609) to form the enolate before alkylation. google.com

The selection between sodium ethoxide and sodium hydride often depends on the specific substrate and desired reaction conditions. While sodium ethoxide in ethanol is a classic and effective method, the use of sodium hydride in a polar aprotic solvent can offer faster reaction rates and avoid equilibrium issues. pressbooks.pubechemi.com

Table 2: Comparison of Common Bases and Solvents
BaseTypical SolventAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)EthanolPrevents transesterification, cost-effective. libretexts.orgwikipedia.orgReaction is an equilibrium; protic solvent can slow the S_N2 step. pressbooks.pubstackexchange.com
Sodium Hydride (NaH)DMF, THFIrreversible deprotonation, drives reaction to completion; aprotic solvent enhances nucleophilicity. pressbooks.pubechemi.comMore sensitive to moisture, requires anhydrous conditions. researchgate.net

This table summarizes the key characteristics of commonly used base-solvent systems in the synthesis of this compound.

Alternative Synthetic Routes to Malonic Ester Derivatives

While direct alkylation is a primary method, several other sophisticated strategies are employed for the synthesis of complex malonic ester derivatives. These alternative routes can provide better control over stereochemistry and allow for the introduction of a wider variety of functional groups.

Synthesis via Conjugate Addition Reactions

Conjugate addition, particularly the Michael reaction, represents a powerful method for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile, such as a malonic ester enolate, to an α,β-unsaturated carbonyl compound. libretexts.org The process is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. masterorganicchemistry.comlibretexts.org

The mechanism typically involves three key steps:

Deprotonation: A base, such as sodium ethoxide, removes an acidic α-hydrogen from the malonic ester to form an enolate. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The enolate then attacks the β-carbon of the α,β-unsaturated compound. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate is protonated to yield the final conjugate addition product. masterorganicchemistry.com

This method is particularly effective with highly acidic donors like malonic esters. libretexts.org For instance, diethyl malonate can be deprotonated by sodium ethoxide and added to an acceptor like propenal. libretexts.org This strategy can be adapted to synthesize complex substituted malonates by choosing appropriate enolate donors and α,β-unsaturated acceptors.

Asymmetric Synthesis Approaches to Substituted Malonates

Achieving stereocontrol in the synthesis of substituted malonates is a significant area of research, leading to the development of various asymmetric synthesis approaches. These methods are crucial when the target molecule, like many biologically active compounds, needs to be obtained as a single enantiomer.

One strategy involves the use of chiral catalysts. For example, phosphine-catalyzed asymmetric γ-additions of malonate esters to γ-substituted allenoates have been developed. pnas.org This method allows for the formation of carbon-carbon bonds between two tertiary carbons with good yield and high enantiomeric excess (ee). pnas.org

Another powerful technique is the use of chiral auxiliaries. In one example, an asymmetric synthesis of β-substituted β-phosphono malonates was achieved through the conjugate addition of a chiral phosphite (B83602) to alkylidene malonates. acs.orgacs.orgnih.gov The reaction is mediated by Fe2O3/KOH and proceeds with high diastereomeric excess. acs.orgacs.org A key advantage of this method is that the chiral auxiliary can be easily cleaved from the product without causing racemization, yielding optically active compounds. acs.orgacs.orgnih.gov

Organocatalysis also provides an effective route for the enantioselective conjugate addition of malonates to electrophiles like nitroolefins. mdpi.com Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, have shown high efficiency in these reactions. mdpi.com

Chemoenzymatic or Biocatalytic Synthesis Considerations for Related Esters

The integration of biological catalysts, such as enzymes, into synthetic routes offers a green and highly selective alternative to traditional chemical methods. Chemoenzymatic and biocatalytic approaches are increasingly being considered for the synthesis of malonic esters and related compounds.

Enzymes, particularly lipases and esterases, are well-suited for reactions involving esters. For instance, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully used to catalyze the polycondensation of dimethyl malonate with various diols under solvent-free conditions. rsc.org This enzymatic approach proved superior to traditional metal-catalyzed methods which were largely unsuccessful. rsc.org

Selective enzymatic hydrolysis is another valuable tool. Pig liver esterase (PLE) has been used for the selective hydrolysis of one ester group in a symmetrically substituted malonate. rsc.org This enzymatic desymmetrization can be a key step in producing chiral building blocks. acs.orgnih.gov For example, a one-pot chemoenzymatic strategy has been developed that combines a metal-catalyzed asymmetric rearrangement with an enzymatic hydrolysis to produce α-hydroxy half-esters with high enantiomeric purity. acs.orgnih.gov

Furthermore, arylmalonate decarboxylase (AMDase) is a versatile biocatalyst for the synthesis of optically pure carboxylic acids from α-arylmalonic acids. frontiersin.org Although this applies to the decarboxylation step that often follows malonate synthesis, it highlights the potential of enzymes to introduce chirality with high precision. frontiersin.org These biocatalytic considerations open up possibilities for more sustainable and efficient syntheses of complex ester derivatives.

Chemical Reactivity and Transformational Chemistry of Diethyl Sec Butylethylmalonate

Ester Hydrolysis and Decarboxylation Reactions

The conversion of diethyl sec-butylethylmalonate to other functional groups often begins with the hydrolysis of its ester groups, followed by decarboxylation. These reactions can be achieved under either acidic or basic conditions, each proceeding through distinct mechanisms.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of the two ester groups in this compound is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comvaia.com The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of a carboxylic acid group. This process occurs for both ester groups, ultimately yielding sec-butylethylmalonic acid. youtube.com

The general mechanism for acid-catalyzed ester hydrolysis can be summarized as follows:

Protonation of the carbonyl oxygen: This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the ethoxy groups.

Elimination of ethanol: The protonated ethoxy group leaves as a neutral ethanol molecule, and the carbonyl group is reformed.

Deprotonation: The final carboxylic acid is formed upon deprotonation.

This entire sequence is reversible. youtube.com

Base-Promoted Saponification and Subsequent Decarboxylation

In the presence of a strong base, such as sodium hydroxide (B78521), this compound undergoes saponification, a process that involves the hydrolysis of the ester groups. archive.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of the ethoxide ion, which is then protonated by the newly formed carboxylic acid. The resulting carboxylate salt is then acidified in a separate step to produce sec-butylethylmalonic acid.

Upon heating, sec-butylethylmalonic acid readily undergoes decarboxylation, where it loses a molecule of carbon dioxide to form 4-methylhexanoic acid. masterorganicchemistry.comchemistnotes.com This decarboxylation is a key step in the malonic ester synthesis, which allows for the preparation of substituted carboxylic acids. chemistnotes.comwikipedia.orguobabylon.edu.iq The reaction proceeds through a cyclic intermediate, leading to the formation of an enol, which then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com

Saponification: this compound + 2 NaOH → Sodium sec-butylethylmalonate + 2 CH₃CH₂OH

Acidification: Sodium sec-butylethylmalonate + 2 HCl → sec-Butylethylmalonic acid + 2 NaCl

Decarboxylation: sec-Butylethylmalonic acid (heat) → 4-Methylhexanoic acid + CO₂

This method is a common strategy for synthesizing substituted carboxylic acids. archive.orguogqueensmcf.com

Kinetic and Mechanistic Studies of Decarboxylation Pathways

The decarboxylation of malonic acid and its derivatives has been the subject of numerous kinetic and mechanistic studies. ias.ac.in The rate of decarboxylation is influenced by the nature of the substituents on the alpha-carbon and the solvent used. Generally, the reaction is thought to proceed through a cyclic transition state, which facilitates the cleavage of the carbon-carbon bond. masterorganicchemistry.com For disubstituted malonic acids like sec-butylethylmalonic acid, the presence of alkyl groups influences the stability of the transition state and, consequently, the reaction rate. Microwave-assisted decarboxylation has been shown to significantly accelerate this process under solvent- and catalyst-free conditions. oalib.com

Further Alkylation and Substitution Reactions at the Alpha-Carbon

The alpha-carbon of malonic esters is a key site of reactivity, allowing for the introduction of various substituents.

Reactivity of the Alpha-Carbon after Initial Alkylations

In this compound, the alpha-carbon is already disubstituted with a sec-butyl and an ethyl group. The hydrogen atom attached to this carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. chemistnotes.com This allows for deprotonation by a strong base to form a resonance-stabilized enolate ion. youtube.com This enolate is a potent nucleophile and can participate in various substitution reactions. libretexts.orgmsu.eduyoutube.com

The formation of the enolate can be represented as follows:

this compound + Base → Enolate ion + Conjugate acid of the base

The reactivity of this enolate allows for further functionalization of the molecule.

Potential for Formation of Higher Substituted Malonic Esters

The enolate derived from this compound can react with electrophiles, such as alkyl halides, to form trisubstituted malonic esters. However, the introduction of a third alkyl group onto the already sterically hindered alpha-carbon can be challenging. google.com The success of such reactions often depends on the choice of the base, the alkylating agent, and the reaction conditions. google.comgoogle.com For instance, using a strong, non-nucleophilic base and a reactive alkylating agent can favor the formation of the desired trisubstituted product. The synthesis of such highly substituted malonic esters expands the synthetic utility of this class of compounds, although it can be difficult to achieve high yields. wikipedia.org

Condensation and Cyclization Reactions

The reactivity of this compound is significantly influenced by the presence of an acidic alpha-hydrogen, situated between two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a stabilized carbanion (enolate), which is a potent nucleophile in various condensation and cyclization reactions.

Intramolecular Cyclizations in the Formation of Cyclic Systems

While direct intramolecular cyclization of this compound itself is not a common transformation due to the substituted nature of the alpha-carbon, its derivatives can participate in such reactions. For instance, if one of the ethyl or sec-butyl groups were replaced with a chain containing a suitable electrophile, such as a halide or a tosylate, an intramolecular SN2 reaction could lead to the formation of a cyclic compound. This type of reaction, known as the Perkin alicyclic synthesis when applied to malonic esters and dihalides, is a powerful method for constructing five- or six-membered rings. wikipedia.org

The general principle involves the initial formation of the enolate of the malonic ester. This enolate then attacks the electrophilic center within the same molecule, leading to ring closure. The resulting cyclic product would still contain the gem-diester functionality, which can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a cyclic carboxylic acid. wikipedia.org The efficiency of these cyclizations is dependent on factors such as ring size (with 5- and 6-membered rings being the most favored), the nature of the leaving group, and the reaction conditions.

A related strategy involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. msu.edu Although this compound itself cannot undergo a Dieckmann condensation, a molecule containing the sec-butylethylmalonate moiety at one end and another ester group at a suitable distance down a carbon chain could undergo this cyclization to form a cyclic ketone.

Intermolecular Condensations with Diverse Organic Substrates

This compound readily participates in intermolecular condensation reactions with a variety of electrophilic substrates. A classic example is the Knoevenagel condensation, where the malonic ester reacts with aldehydes or ketones. This reaction is typically catalyzed by a weak base, such as an amine, and proceeds through the enolate of the malonic ester attacking the carbonyl carbon of the aldehyde or ketone. The initial adduct often undergoes dehydration to yield a more stable, conjugated product.

Another significant intermolecular condensation is the reaction with urea (B33335) or its derivatives to form barbiturates. For example, the condensation of this compound with urea in the presence of a strong base like sodium ethoxide would be expected to yield a substituted barbituric acid. This class of compounds has been historically important in medicinal chemistry. uogqueensmcf.com The reaction mechanism involves the nucleophilic attack of the urea nitrogens on the carbonyl carbons of the malonate, with the elimination of two molecules of ethanol.

Furthermore, this compound can undergo condensation with other esters in a mixed Claisen condensation. msu.edu For this to be effective, the other ester should not have α-hydrogens to prevent self-condensation. The enolate of this compound would act as the nucleophile, attacking the carbonyl group of the other ester.

Reactant Reaction Type Product Type Key Features
DihalideIntramolecular Alkylation (Perkin Alicyclic Synthesis)Cycloalkylcarboxylic acid (after hydrolysis/decarboxylation)Forms cyclic systems, typically 5- or 6-membered rings. wikipedia.org
Aldehyde/KetoneKnoevenagel Condensationα,β-Unsaturated esterOften involves dehydration of the initial aldol-type adduct.
UreaCondensationSubstituted Barbituric AcidA key reaction for the synthesis of barbiturates. uogqueensmcf.com
Ester (without α-hydrogens)Mixed Claisen Condensationβ-Keto esterThe malonate acts as the nucleophilic component. msu.edu

Reduction and Oxidation Chemistry of this compound

Reduction of Ester Functionalities to Corresponding Alcohols

The ester groups of this compound can be reduced to the corresponding primary alcohols. This transformation typically requires strong reducing agents, as esters are less reactive towards reduction than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. It will reduce both ester functionalities to yield 2-sec-butyl-2-ethyl-1,3-propanediol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and liberate the diol product.

Another approach involves the use of sodium metal in absolute ethanol, a classic method for ester reduction. google.com This method, while older, can be effective for certain substrates. A synthesis route for 2-methyl-2-sec-butyl-1,3-propanediol utilizes this reduction method on the corresponding malonic ester. google.com

Reducing Agent Solvent Product Notes
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF2-sec-butyl-2-ethyl-1,3-propanediolA powerful, non-selective reducing agent for esters.
Sodium Metal / Absolute EthanolEthanol2-sec-butyl-2-ethyl-1,3-propanediolA classic ester reduction method. google.com
Sodium Borohydride (NaBH₄)Typically unreactiveNo reactionNaBH₄ is generally not strong enough to reduce esters.

Selective Oxidation Strategies at the Alpha-Carbon or Alkyl Chains

The oxidation of this compound presents a more complex challenge. Due to the absence of a hydrogen atom at the alpha-carbon, direct oxidation at this position to introduce a hydroxyl or carbonyl group is not straightforward. The typical α-hydroxylation of carbonyl compounds, which often proceeds through an enolate intermediate, is not feasible for this fully substituted malonate. thieme-connect.de

However, oxidation of the alkyl chains (sec-butyl and ethyl groups) could be possible using strong oxidizing agents, though this would likely be unselective and could lead to a mixture of products or complete degradation of the molecule.

In the broader context of malonic acid derivatives, electrochemical oxidation can lead to decarboxylation. ulb.ac.be For disubstituted malonic acids, this can be a method to generate diketones. ulb.ac.be If this compound were first hydrolyzed to the corresponding malonic acid, electrochemical oxidation could potentially lead to the formation of 3-methyl-4-heptanone after decarboxylation and rearrangement, although this specific transformation is not explicitly documented.

Transesterification and Ester Exchange Processes Involving Malonic Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of a catalyst to produce the corresponding di-R'-ester of sec-butylethylmalonic acid and ethanol.

To prevent unwanted transesterification during reactions at the alpha-carbon (which are not applicable to the title compound but are for other malonic esters), the alkoxide base used should match the alcohol component of the ester. wikipedia.orgmsu.edu For example, when working with diethyl malonate, sodium ethoxide is the base of choice. wikipedia.org

The transesterification of malonic esters can be a useful synthetic tool for modifying the ester groups to alter the physical properties of the molecule or to introduce functionalities. For example, replacing the ethyl groups with longer alkyl chains would increase the lipophilicity of the compound. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove the displaced alcohol (ethanol in this case) from the reaction mixture, for instance, by distillation. Ionic liquids have also been shown to be effective catalysts for transesterification reactions under certain conditions. beilstein-journals.org

Diethyl Sec Butylethylmalonate As a Building Block in Complex Organic Synthesis

Precursor to Substituted Carboxylic Acids

One of the most fundamental applications of dialkyl malonates is the malonic ester synthesis, a reliable method for preparing carboxylic acids. Diethyl sec-butylethylmalonate serves as a direct precursor to a specific branched-chain carboxylic acid and its subsequent derivatives.

The conversion of this compound to a carboxylic acid follows the classic reaction pathway of hydrolysis followed by decarboxylation. The process involves two key steps:

Saponification (Hydrolysis): The ester groups are hydrolyzed, typically under basic conditions using a strong base like potassium hydroxide (B78521) or sodium hydroxide in an aqueous or alcoholic solution. ulb.ac.be This reaction cleaves the two ester linkages, yielding an intermediate dicarboxylate salt. Acidification of this salt produces the corresponding disubstituted malonic acid: sec-butylethylmalonic acid.

Decarboxylation: Malonic acids that are substituted at the α-carbon are thermally unstable. Upon heating, they readily undergo decarboxylation, losing a molecule of carbon dioxide to yield the final carboxylic acid product. soka.ac.jp

In this specific case, the hydrolysis and subsequent decarboxylation of this compound produce 2-ethyl-3-methylpentanoic acid . This transformation provides a controlled route to a specific branched-chain aliphatic carboxylic acid, which may be difficult to synthesize using other methods. europa.eu

Table 1: Synthesis of 2-ethyl-3-methylpentanoic acid from this compound

StepReagents & ConditionsIntermediate/Product
Hydrolysis 1. NaOH or KOH, H₂O/Ethanol (B145695), Reflux2. HCl or H₂SO₄ (acidification)sec-Butylethylmalonic acid
Decarboxylation Heat (Δ)2-ethyl-3-methylpentanoic acid + CO₂

The 2-ethyl-3-methylpentanoic acid synthesized from this compound can be readily converted into a variety of important carboxylic acid derivatives. These transformations are standard in organic synthesis. soka.ac.jp

Carboxylic Acid Esters: Esterification, often through the Fischer esterification method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid). These esters are valuable as fragrances, flavors, and organic solvents. soka.ac.jp

Carboxylic Acid Amides: Amides are typically prepared by first converting the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide.

Carboxylic Acid Anhydrides: Anhydrides can be formed by the dehydration of two carboxylic acid molecules. This is often accomplished by treating the carboxylic acid with a strong dehydrating agent.

These derivatizations significantly expand the synthetic utility of the parent malonic ester, allowing access to a broad class of compounds with diverse functional properties.

Role in the Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl structure of this compound makes it an ideal starting material for condensation reactions to form various heterocyclic rings, particularly those containing nitrogen and oxygen.

This compound is a key precursor in the synthesis of 5,5-disubstituted barbiturates. The synthesis involves a condensation reaction between the malonic ester and urea (B33335). chemicalbook.comvizagchemical.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, enabling it to act as a nucleophile. vizagchemical.com

The reaction proceeds as follows:

this compound reacts with urea in a condensation-cyclization reaction.

The product is 5-sec-butyl-5-ethylbarbituric acid .

This class of compounds has been widely studied for its pharmaceutical applications. google.com The specific substitution pattern provided by the sec-butyl and ethyl groups on the malonic ester is directly transferred to the C-5 position of the barbituric acid ring, determining the properties of the final molecule. A patent describes a similar condensation of diethyl allyl-sec-butylmalonate with urea to identify the ester, confirming the viability of this reaction pathway. google.com

Table 2: Reaction Scheme for Barbituric Acid Derivative Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundUreaSodium ethoxide, Heat5-sec-butyl-5-ethylbarbituric acid

Beyond barbiturates, the reactivity of this compound lends itself to the synthesis of other heterocyclic systems. Nitrogen-containing heterocycles are fundamental components in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.comfrontiersin.org Malonic esters are known to participate in multi-component reactions to produce highly substituted pyridines, pyrrolidinones, and other N-heterocycles. nih.govmdpi.com By analogy, this compound could be employed in similar reactions to generate complex heterocyclic frameworks bearing sec-butyl and ethyl substituents.

The synthesis of oxygen-containing heterocycles is also a possibility. nih.gov The dicarbonyl functionality can react with bifunctional reagents containing oxygen nucleophiles, such as diols, to form cyclic ethers or lactones after subsequent transformations. The versatility of the malonate group serves as a gateway to a wide range of heterocyclic structures. openmedicinalchemistryjournal.com

Intermediate in the Preparation of Specialty Organic Chemicals

Due to its specific substitution pattern and reactive functional groups, this compound is a valuable intermediate in the synthesis of specialty organic chemicals. These include compounds used in pharmaceuticals, fragrances, and polymers.

The synthesis of the molecule itself is a key step, often achieved by the alkylation of diethyl sec-butylmalonate with an ethylating agent like ethyl bromide or ethyl chloride in the presence of a base. google.comgoogle.com The resulting compound is then used in further synthetic steps. For example, a patent details how a similarly substituted malonic ester is used as a raw material, undergoing reduction to form a diol, which is an intermediate in the synthesis of karanal, a fragrance chemical. google.com This demonstrates the role of such malonates as building blocks for high-value specialty chemicals.

Furthermore, the derivatives discussed previously—such as 2-ethyl-3-methylpentanoic acid and its esters—can be considered specialty chemicals in their own right, finding use in applications that require specific branched-chain structures, for instance, in the formulation of flavors and fragrances. justia.com

Agrochemical Precursors and Intermediates

While specific commercial pesticides or herbicides derived directly from this compound are not extensively documented in public literature, its role as an intermediate in agrochemical synthesis is recognized. buyersguidechem.comlookchem.com The broader class of malonic esters is foundational in producing various agrochemicals. wikipedia.org For instance, related structures are explored as potential precursors for pesticides or plant growth regulators. ontosight.ai The chemical handles present in this compound—namely the ester groups—allow for its conversion into a variety of active ingredients. The synthesis of complex heterocyclic systems, a common feature in modern agrochemicals, can originate from precursors like substituted malonic esters.

Pharmaceutical Synthesis Precursors

One of the most significant and well-established applications of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly barbiturates. buyersguidechem.comlookchem.com Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation reaction of a disubstituted malonic ester with urea. vaia.comlookchem.com In this reaction, the two ester groups of the malonate derivative react with the amine groups of urea in the presence of a strong base like sodium ethoxide to form the characteristic heterocyclic pyrimidine (B1678525) ring of the barbiturate (B1230296).

A specific example is the preparation of certain barbiturate derivatives where this compound is a documented starting material. askfilo.com The ethyl and sec-butyl groups from the malonate remain at the C-5 position of the final barbiturate ring, and their specific size and structure are crucial for determining the pharmacological profile of the resulting drug, such as its duration of action. mdpi.com

PrecursorReaction TypeProduct ClassSpecific Example
This compoundCondensation with UreaBarbituratesPrecursor to Secobarbital-type structures askfilo.com

Building Blocks for Fragrance and Flavor Molecules

In the fragrance and flavor industry, esters are widely used for their characteristic fruity and pleasant aromas. While this compound itself is not typically used as a final fragrance component, it serves as a valuable building block for more complex aroma chemicals. The parent compound, diethyl malonate, is known for its sweet, apple-like scent and is used in perfume compositions. wikipedia.orgperflavory.comthegoodscentscompany.com

Structurally similar compounds, such as Ethyl 2-Ethyl-2-(1-methylbutyl)malonate, are utilized as flavoring agents and fragrance components due to their fruity aromas. chemimpex.com The utility of this compound lies in its potential to be chemically transformed. For example, selective reduction or transesterification can lead to novel alcohols or esters with unique scent profiles. Its structure provides a scaffold for building molecules with the specific steric and electronic properties required for interaction with olfactory receptors.

Applications in Polymer Science and Material Chemistry

The application of this compound in polymer science is primarily as a precursor to monomers, rather than as a direct monomer itself. Its stable, saturated structure prevents it from participating in common addition polymerization reactions.

Use as a Monomer or Co-monomer in Polymerization Reactions

This compound is a saturated ester and lacks a polymerizable double bond, meaning it cannot act as a monomer in vinyl-type addition polymerizations. This is in contrast to unsaturated analogs like diethyl methylene (B1212753) malonate (DEMM), which readily undergo anionic polymerization. google.comnih.gov

However, this compound is a valuable precursor for the synthesis of specific diol monomers. Through chemical reduction of its two ester groups (e.g., using a reducing agent like lithium aluminum hydride), it is converted into 2-sec-butyl-2-ethylpropane-1,3-diol (B13745727) . nih.gov

This resulting diol, which retains the original ethyl and sec-butyl side chains, is a bifunctional monomer that can be used in polycondensation reactions. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. rsc.orgmdpi.com

Synthesis of Functionalized Polymeric Materials

The true value of this compound in material chemistry is realized through its conversion to the 2-sec-butyl-2-ethylpropane-1,3-diol monomer. When this diol is incorporated into a polymer backbone, it introduces specific functionalities and properties.

The presence of the bulky, non-polar sec-butyl and ethyl side groups at the same position along the polymer chain has significant effects on the material's properties:

Disruption of Chain Packing: The asymmetric and bulky side groups hinder the ability of polymer chains to pack closely together, which reduces crystallinity and can lead to amorphous materials.

Increased Solubility: The non-polar side chains can enhance the polymer's solubility in organic solvents.

Modification of Thermal Properties: The introduction of these side groups lowers the glass transition temperature (Tg) compared to polymers made from simpler diols like 1,3-propanediol, resulting in more flexible materials.

This strategy allows for the precise tuning of polymer properties, making the diol derived from this compound a useful building block for creating functionalized polyesters and polyurethanes with tailored flexibility, solubility, and thermal characteristics for use in coatings, adhesives, and specialty plastics.

Starting MaterialTransformationMonomerPolymerization MethodResulting Polymer Class
This compoundChemical Reduction2-sec-butyl-2-ethylpropane-1,3-diolPolycondensationFunctionalized Polyesters / Polyurethanes

Advanced Spectroscopic and Chromatographic Characterization of Diethyl Sec Butylethylmalonate in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. labinsights.nl The basic principle involves the differential partitioning of a sample's components between a stationary phase and a mobile phase. sabanciuniv.edunih.gov This separation is crucial for determining the purity of a compound like Diethyl sec-butylethylmalonate and for tracking the progress of a chemical reaction by monitoring the disappearance of reactants and the appearance of products. tutorchase.com

Gas Chromatography (GC) Methodologies for Analysis of Organic Compounds

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. labinsights.nl In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed inside a column. researchgate.net The technique is highly effective for assessing the purity of esters like this compound.

A typical GC method involves injecting a small amount of the sample, which is then vaporized and carried by the gas stream through the column. dtic.mil Separation occurs based on the compound's boiling point and its interactions with the stationary phase. researchgate.net Purity is determined by the presence of a single major peak, with the retention time (the time taken for the compound to travel through the column) being a characteristic identifier under specific conditions. For reaction monitoring, aliquots of the reaction mixture can be analyzed over time to quantify the relative amounts of starting materials, intermediates, and the desired product.

Below is a hypothetical data table outlining typical GC parameters for the analysis of a malonic ester derivative.

ParameterConditionPurpose
Column Capillary, e.g., VF-624ms (6% cyanopropylphenyl, 94% dimethylpolysiloxane)Provides high-resolution separation of components.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial Temp: 80°C, hold for 2 min; Ramp: 10°C/min to 240°C; Hold for 5 minAllows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Offers high sensitivity for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analyte post-separation.
Carrier Gas Helium or NitrogenInert mobile phase to carry the sample through the column.
Injection Volume 1 µLA small, precise volume is crucial for good peak shape and reproducibility.

This table presents example parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis of Organic Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for separating components of a mixture dissolved in a liquid solvent. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. labinsights.nl HPLC utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure, leading to high-resolution separations in a short amount of time. nih.gov

For this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the two phases. Purity is assessed by the symmetry and area percentage of the main peak in the resulting chromatogram.

The following table details a potential HPLC method for purity analysis.

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)Standard for separating moderately nonpolar organic compounds.
Mobile Phase Isocratic or Gradient elution with Acetonitrile and WaterThe solvent system that carries the sample; a gradient can improve separation of complex mixtures.
Flow Rate 1.0 mL/minControls the speed of the separation and the retention time of the analyte.
Column Temperature 30 °CMaintained to ensure reproducible retention times.
Detector UV-Vis Detector (e.g., at 210 nm)Detects the ester functional group, which has UV absorbance at low wavelengths.
Injection Volume 10 µLA precise volume is injected for quantitative analysis.

This table outlines a starting point for method development. The mobile phase composition and gradient would be optimized to achieve the best separation.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Structural Elucidation and Quantification in Complex Mixtures

Hyphenated techniques combine the separating power of chromatography with the detection and identification capabilities of mass spectrometry (MS). labinsights.nl GC-MS and LC-MS/MS are powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. researchgate.net As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. This allows for unambiguous identification of the compound. GC-MS is invaluable for confirming the identity of the product peak in a GC chromatogram and for identifying impurities, even at trace levels. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) links an HPLC system to a tandem mass spectrometer. This technique is highly sensitive and specific, making it ideal for quantifying compounds in complex matrices like biological fluids or reaction mixtures. nih.govnih.gov In a typical LC-MS/MS experiment, the parent ion of the target compound is selected in the first mass analyzer, fragmented, and then one or more specific fragment ions are monitored in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for accurate quantification even at very low concentrations. nih.gov

Spectroscopic Analysis for Structural Confirmation

While chromatography is excellent for separation and purity assessment, spectroscopy is used to determine the detailed molecular structure of a compound. studypug.com By probing how the molecule interacts with electromagnetic radiation, spectroscopy provides direct evidence for the arrangement of atoms and the presence of specific functional groups. sciepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. libretexts.org It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. studypug.com

¹H NMR provides detailed information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two ethyl groups, the sec-butyl group, and the ethyl group attached to the malonate core. The chemical shift (δ), integration (area under the peak), and splitting pattern (multiplicity) of each signal are key to assigning the structure.

¹³C NMR provides information about the different types of carbon atoms in a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbons of the ester groups, the central methine carbon of the malonate, and the various carbons of the ethyl, sec-butyl, and other ethyl substituents.

The following table summarizes the predicted NMR spectral data for this compound based on known chemical shifts for similar structural motifs.

Assignment Predicted ¹H NMR Data Predicted ¹³C NMR Data
Ester -OCH₂CH₃ ~4.2 ppm (quartet)~61 ppm
Ester -OCH₂CH₃ ~1.2 ppm (triplet)~14 ppm
Malonate -CH- ~3.3 ppm (doublet)~55 ppm
Ethyl -CH₂CH₃ ~1.9 ppm (multiplet)~25 ppm
Ethyl -CH₂CH₃ ~0.9 ppm (triplet)~12 ppm
sec-Butyl -CH- ~1.8 ppm (multiplet)~35 ppm
sec-Butyl -CH₂CH₃ ~1.4 ppm (multiplet)~28 ppm
sec-Butyl -CH₂CH₃ ~0.85 ppm (triplet)~11 ppm
sec-Butyl -CHCH₃ ~0.80 ppm (doublet)~16 ppm
Carbonyl C=O N/A~169 ppm

Note: Predicted chemical shifts (ppm) are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org They are particularly useful for identifying the presence of specific functional groups. pharmacy180.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. The ester functional group in this compound has several characteristic IR absorptions. The most prominent is the strong C=O (carbonyl) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.com Additionally, strong C-O stretching vibrations are expected in the fingerprint region, typically around 1300-1000 cm⁻¹. spectroscopyonline.com The presence of C-H bonds in the alkyl groups will give rise to stretching and bending vibrations around 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C=O stretch is also observable in the Raman spectrum, though it is often weaker than in the IR spectrum. Symmetric vibrations of non-polar bonds, such as C-C backbone stretches, often give rise to strong Raman signals.

The table below lists the key vibrational frequencies expected for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
C-H (Alkyl) Stretching2850 - 3000 (strong)Moderate
C=O (Ester) Stretching1735 - 1750 (very strong)Moderate
C-H (Alkyl) Bending1350 - 1480 (variable)Weak
C-O (Ester) Stretching1000 - 1300 (strong)Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The molecular formula for this compound is C₁₃H₂₄O₄, corresponding to a molecular weight of 244.33 g/mol . In electron ionization (EI) mass spectrometry, the molecule undergoes ionization to form a molecular ion (M⁺), which then fragments in a predictable manner, providing valuable structural information.

The fragmentation of 2-substituted diethyl malonate derivatives is highly dependent on the nature of the substituents attached to the central carbon atom. mdpi.com A primary and characteristic fragmentation pathway for this class of compounds is the cleavage of the bond beta to the carbonyl groups, resulting in the loss of the diethyl malonate moiety or related fragments. mdpi.com While a parent molecular ion may be observed, it is often of low intensity, especially in asymmetrically substituted malonates. mdpi.com

For this compound, the fragmentation pattern would be characterized by the loss of the alkyl groups (ethyl and sec-butyl) and parts of the ester functional groups. The stability of the resulting carbocations heavily influences the relative abundance of the fragment ions. A significant fragmentation is the loss of the entire malonate group (M-159), which can be a key identifier for these types of derivatives. mdpi.com The interpretation of these patterns allows for the unambiguous identification of the compound and differentiation from its isomers.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Structure / Loss Significance
244[C₁₃H₂₄O₄]⁺Molecular Ion (M⁺)
215[M - C₂H₅]⁺Loss of the ethyl group from the alpha-carbon.
199[M - OCH₂CH₃]⁺Loss of an ethoxy radical.
187[M - C₄H₉]⁺Loss of the sec-butyl group from the alpha-carbon.
171[M - COOC₂H₅]⁺Loss of an ethoxycarbonyl radical.
85[O=C-CH-CO₂] fragmentA fragment resulting from the cleavage of the malonate structure. mdpi.com

Advanced Analytical Techniques for Reaction Kinetics and Mechanism Studies

The synthesis of this compound, typically achieved through the malonic ester synthesis, involves a sequence of reactions including enolate formation and alkylation. openochem.orgpatsnap.comwikipedia.orglibretexts.org Advanced analytical techniques are crucial for studying the kinetics and elucidating the detailed mechanism of these transformations.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of the alkylation of diethyl malonate in real-time. These techniques allow researchers to observe the concentration changes of reactants, intermediates, and products directly in the reaction vessel without the need for sampling and quenching.

For instance, in-situ FTIR can track the reaction by monitoring the disappearance of the characteristic C-H stretching vibration of the acidic methylene (B1212753) proton in the starting malonic ester and the appearance of new bands corresponding to the C-H bonds of the introduced alkyl groups. Similarly, real-time NMR spectroscopy can follow the decrease in the signal for the α-hydrogens of the malonate starting material and the emergence of new, distinct signals for the protons of the sec-butyl and ethyl groups in the final product. rsc.org This continuous data acquisition provides detailed kinetic profiles, enabling the determination of reaction rates, orders, and activation energies, which are essential for optimizing reaction conditions.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers profound insights into the reaction pathways and energetics of the malonic ester synthesis. These theoretical approaches model the reaction at a molecular level, allowing for the detailed study of transient species like transition states and reactive intermediates that are often difficult to observe experimentally.

By calculating the potential energy surface of the reaction, computational models can:

Determine the structure and stability of the enolate intermediate: The acidity of the α-hydrogen in diethyl malonate is due to the resonance stabilization of the resulting enolate, a feature that can be precisely modeled.

Map the entire reaction pathway: This includes the initial deprotonation, the Sₙ2 nucleophilic attack of the enolate on the alkyl halides (e.g., 2-bromobutane (B33332) and iodoethane), and any potential side reactions. masterorganicchemistry.comlibretexts.org

Calculate activation energy barriers: These calculations help predict the feasibility and rate of each step in the synthesis, explaining why certain bases or reaction conditions are more effective. Theoretical studies can probe aspects such as stereoselectivity in related systems, providing a predictive framework for designing new synthetic routes.

While this compound is a liquid at standard conditions, X-ray diffraction analysis is an indispensable technique for determining the precise three-dimensional atomic arrangement of its solid derivatives. Single-crystal X-ray diffraction, when applicable, provides definitive structural confirmation and detailed information about molecular geometry.

This technique yields precise data on:

Bond lengths and angles: Confirming the covalent framework of the molecule.

Molecular conformation: Describing the spatial orientation of the alkyl and ester groups.

Intermolecular interactions: Identifying forces such as hydrogen bonds in the crystal lattice of derivatives, which can influence physical properties. researchgate.net

Studies on various crystalline derivatives of diethyl malonate have been reported, providing valuable benchmarks for understanding the structural properties of this class of compounds. researchgate.net

Table: Example Crystallographic Data for a Diethyl Malonate Derivative

Compound Name Crystal System Space Group Reference
Diethyl-(6-chloro-2-carbazolyl)methyl malonateTriclinicP-1

Q & A

Q. What are the foundational synthetic routes for diethyl sec-butylethylmalonate, and how do alkylation reactions contribute to its preparation?

this compound is synthesized via sequential alkylation of diethyl malonate. The methylene group between the ester functionalities is deprotonated using a strong base (e.g., sodium ethoxide), enabling nucleophilic attack by alkyl halides like sec-butyl or ethyl bromides. Stepwise alkylation ensures regioselectivity, with the steric bulk of the sec-butyl group influencing reaction kinetics. Monitoring via TLC and purification by vacuum distillation are critical for isolating the product .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key data should be prioritized?

  • IR Spectroscopy : Confirm ester C=O stretches (~1740–1720 cm⁻¹) and absence of unreacted malonate intermediates.
  • NMR :
  • ¹H NMR : Identify ester ethoxy groups (δ 1.2–1.4 ppm, triplets) and α-protons to carbonyls (δ 3.3–3.5 ppm, quartets).
  • ¹³C NMR : Detect malonate carbons (δ 165–170 ppm) and alkyl chain carbons (δ 10–40 ppm).
    • GC-MS : Verify purity and molecular ion peak (M⁺) matching the molecular weight (e.g., C₁₃H₂₄O₄: 260.3 g/mol) .

Q. How does this compound function as an intermediate in pharmaceutical research?

Its malonate core enables cyclization or condensation reactions to form heterocycles (e.g., barbiturates, quinolones). For example, reacting with urea under basic conditions yields pyrimidine derivatives, which are scaffolds for CNS-targeting drugs. The sec-butyl and ethyl groups enhance lipophilicity, influencing bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

  • Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation (e.g., over-alkylation).
  • Base Selection : Use NaH instead of NaOEt for higher reactivity in non-polar solvents (e.g., THF), reducing hydrolysis risks.
  • Solvent Choice : Anhydrous toluene minimizes ester hydrolysis compared to ethanol.
  • Yield Optimization : Typical yields range from 65–75%; adding molecular sieves improves water removal, increasing yield by ~10% .

Q. How should researchers resolve contradictions in spectral data when characterizing this compound derivatives?

  • Contradictory ¹H NMR Peaks : Use DEPT-135 to distinguish CH₂ vs. CH₃ groups in overlapping regions (e.g., δ 1.0–1.5 ppm).
  • GC-MS Impurities : Employ preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate isomers or byproducts.
  • IR Anomalies : Compare with computed spectra (DFT/B3LYP) to validate structural assignments .

Q. What statistical methods are appropriate for analyzing heterogeneity in this compound synthesis yields across studies?

  • Higgins’ I² Statistic : Quantify heterogeneity magnitude (e.g., I² > 50% indicates significant variability due to reaction conditions or catalysts).
  • Meta-Regression : Identify covariates (e.g., solvent polarity, base strength) explaining yield discrepancies.
  • Forest Plots : Visualize effect sizes (yield %) and confidence intervals across published datasets .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • MD Simulations : Analyze steric effects of the sec-butyl group on transition-state geometries.
  • QSPR Models : Correlate substituent parameters (e.g., Taft steric constants) with reaction rates for new alkylation protocols .

Methodological Notes

  • Safety Protocols : Use fume hoods for handling malonates (irritants) and neutralize acidic byproducts with NaHCO₃ before disposal .
  • Data Reporting : Include reaction tables (e.g., solvents, temps, yields) and spectral peak assignments in publications to enhance reproducibility.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl sec-butylethylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl sec-butylethylmalonate

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